molecular formula C89H130N26O25 B612676 Galanin (1-19) (human)

Galanin (1-19) (human)

Cat. No.: B612676
M. Wt: 1964.1 g/mol
InChI Key: UKPCKEWJIIKMHQ-WNXXINOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Galanin (1-19) (human) is a fragment of the human galanin neuropeptide . Galanin is a neurohormone as well as a neurotransmitter that plays versatile physiological roles for the neuroendocrine axis . It is expressed in the central nervous system, including the hypothalamus, pituitary, and the spinal cord, and colocalizes with other neuronal peptides within neurons .

Mode of Action

Galanin (1-19) (human) interacts with its targets to regulate various biological functions. In the nervous system, galanin has been suggested to regulate acetylcholine release and glutamate release from the hippocampus, by acting as an inhibitory neuromodulator .

Biochemical Pathways

Galanin (1-19) (human) affects several biochemical pathways. It plays a role in regulating food intake, insulin level, and somatostatin release . It also has the potential to affect smooth muscle contraction and glucose metabolism across species .

Pharmacokinetics

It is known that the human galanin precursor is 104 amino acid residues in length, consisting of a mature galanin peptide (aa 33-62), and galanin message-associated peptide (gmap; aa 63-104) at the c-terminus .

Result of Action

The action of Galanin (1-19) (human) results in diverse biological effects, including modulation of hormone release, antinociception (pain relief), and modification of feeding behavior . Dysregulation of galanin has been implicated in various neuroendocrine conditions such as nociception, Alzheimer’s disease, seizures, eating disorders, alcoholism, diabetes, and spinal cord conditions .

Action Environment

The action of Galanin (1-19) (human) can be influenced by environmental factors. For instance, the distribution of galanin is largely dependent on the research model, as well as the part of the gastrointestinal tract under study . During the development of digestive disorders, fluctuations in GAL levels were observed . Many authors have suggested that increased GAL presence is related to the involvement of GAL in organ renewal .

Biochemical Analysis

Biochemical Properties

Galanin (1-19) (human) interacts with various biomolecules, primarily through its receptors, Galanin Receptor Type 1 (GALR1), Galanin Receptor Type 2 (GALR2), and Galanin Receptor Type 3 (GALR3) . These interactions lead to a range of biochemical reactions, including the modulation of hormone release .

Cellular Effects

Galanin (1-19) (human) exerts effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to regulate food intake, insulin level, and somatostatin release .

Molecular Mechanism

The molecular mechanism of action of Galanin (1-19) (human) involves binding interactions with its receptors, leading to changes in gene expression and enzyme activity . This binding can result in the activation or inhibition of various enzymes, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Galanin (1-19) (human) can change over time in laboratory settings. While specific data on Galanin (1-19) (human) is limited, studies on galanin have shown that it can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Galanin (1-19) (human) can vary with different dosages in animal models. For instance, Galanin (1-15), a related peptide, has been shown to enhance the antidepressant-like effects of escitalopram in a rat model of depression .

Metabolic Pathways

Galanin (1-19) (human) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specific details on the metabolic pathways involving Galanin (1-19) (human) are currently limited.

Transport and Distribution

Galanin (1-19) (human) is transported and distributed within cells and tissues. It is expressed in the central nervous system, including the hypothalamus, pituitary, and the spinal cord . Specific details on the transporters or binding proteins that it interacts with are currently limited.

Subcellular Localization

It is known that galanin is expressed in neurons within the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of galanin(1-19) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of galanin(1-19) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Galanin(1-19) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted analogs of galanin(1-19) (human), each with potentially different biological activities .

Scientific Research Applications

Galanin(1-19) (human) has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neuroendocrine regulation, pain modulation, and feeding behavior.

    Medicine: Explored as a potential therapeutic agent for conditions such as Alzheimer’s disease, epilepsy, and neuropathic pain.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Comparison with Similar Compounds

    Galanin(1-30) (human): The full-length human galanin peptide consisting of 30 amino acids.

    Galanin-like peptide (GALP): A peptide with a similar structure to galanin, involved in metabolism and reproduction.

    Alarin: A spliced variant of GALP with vasoactive effects.

Uniqueness: Galanin(1-19) (human) is unique in its truncated form, which allows for the study of specific regions of the galanin peptide and their biological activities. This fragment retains some of the biological functions of the full-length peptide but may exhibit different receptor binding affinities and activities .

Properties

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)/t46-,47-,48+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPCKEWJIIKMHQ-WNXXINOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H130N26O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1964.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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